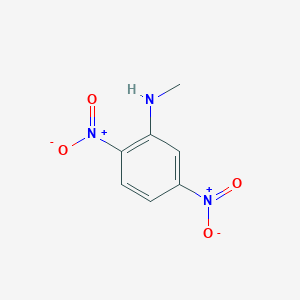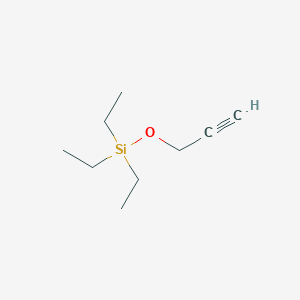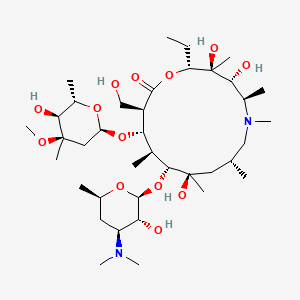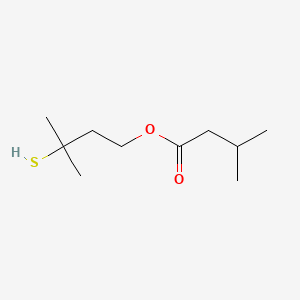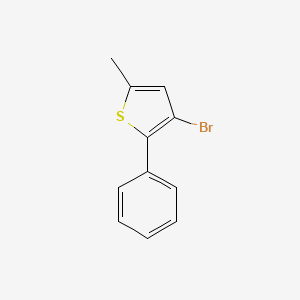
Thiophene, 3-bromo-5-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Thiophene, 3-bromo-5-methyl-2-phenyl-” is a type of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophenes and their derivatives are essential in industrial chemistry and material science, and they play a significant role in the development of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves various types of reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “Thiophene, 3-bromo-5-methyl-2-phenyl-” is C11H9BrS . Its average mass is 253.158 Da, and its monoisotopic mass is 251.960831 Da .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Mechanism of Action
The mechanism of action of thiophene derivatives often involves transition metal-catalyzed reactions. For instance, in the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
CAS RN |
61285-23-2 |
|---|---|
Product Name |
Thiophene, 3-bromo-5-methyl-2-phenyl- |
Molecular Formula |
C11H9BrS |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
3-bromo-5-methyl-2-phenylthiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
MOHVMBMQMDAZQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



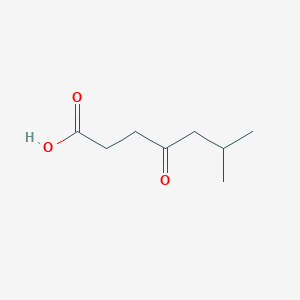



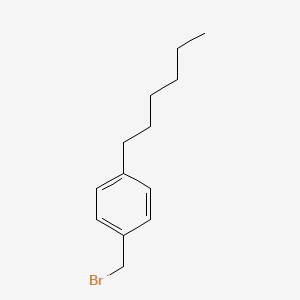


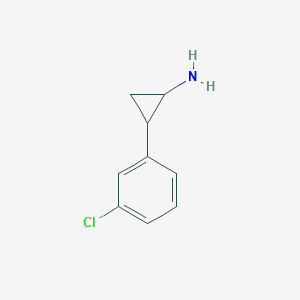
![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)
